N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C21H22N2O2, has a molecular weight of 334.41 g/mol .
Preparation Methods
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide typically involves the reaction of indole derivatives with picolinic acid derivatives. One common synthetic route includes the use of palladium-catalyzed coupling reactions. For instance, the reaction of an indole derivative with picolinic acid in the presence of palladium(II) acetate and a bidentate ligand such as D t-BPF, along with a soluble base like triethylamine, under reflux conditions in a toluene/acetonitrile mixture, can yield the desired product . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.
Chemical Reactions Analysis
N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of receptor activity and enzyme inhibition.
Comparison with Similar Compounds
N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide can be compared with other indole derivatives such as:
- N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide
- N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide
- (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide
These compounds share a similar indole core but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(15-3-1-2-9-19-15)20-14-7-6-12-8-10-21(16(12)11-14)18(23)13-4-5-13/h1-3,6-7,9,11,13H,4-5,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGRHHQWPMDJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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